![molecular formula C15H13ClO3 B595350 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid CAS No. 1334499-92-1](/img/structure/B595350.png)
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is a chemical compound with the CAS number 1334499-92-1 . It has a molecular weight of 276.72 and its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is C15H13ClO3 . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.72 . Its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective Synthesis
A study demonstrated the regioselective synthesis of a related compound, showcasing the potential for synthesizing specific derivatives of phenylacetic acids, which could be applied to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for creating targeted molecules with desired properties (Guzei, Gunderson, & Hill, 2010).
Natural Product Derivation
Research on mangrove-derived fungus led to the isolation of phenol derivatives, suggesting that natural product research could be a valuable application area for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives (Mei et al., 2020).
Chemical Reactivity and Biological Activity
Antibacterial Activity
A study synthesized oxadiazoles derived from methoxyphenylacetic acid, evaluating their antibacterial activities. This suggests the potential for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives to serve as frameworks for developing new antibacterial agents (Kocabalkanli, Ateş, & Ötük, 2001).
Synthesis of Phenylacetic Acids
The efficient carbonylation of benzyl halides to phenylacetic acids under rhodium-catalyzed conditions indicates a synthetic pathway that could be applied to the synthesis of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid, potentially yielding compounds with significant pharmaceutical applications (Giroux, Nadeau, & Han, 2000).
Drug Discovery and Material Science
Drug-Like Screening Library
Utilizing a fungal metabolite closely related to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in generating a drug-like screening library suggests its potential utility in the development of novel pharmaceutical compounds. This approach could be extended to include derivatives of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for discovering new therapeutic agents (Kumar et al., 2015).
Comparative Reactivity and Acidity Analysis
A comparative study on halogen substituted phenylacetic acids provides insights into the reactivity and acidity of such compounds, offering a foundation for the synthesis and application of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in various scientific fields, including organic synthesis and material science (Srivastava et al., 2015).
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .
Result of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be influenced by the reaction conditions .
properties
IUPAC Name |
2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGADCZMYSWFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718576 |
Source
|
Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334499-92-1 |
Source
|
Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.